5'-Fluoro-2'-iodo-2-hydroxyacetophenone
Description
Contextualization within the Acetophenone (B1666503) Framework
Acetophenone, the simplest aromatic ketone, consists of an acetyl group attached to a benzene (B151609) ring. Its fundamental structure serves as a versatile scaffold in organic synthesis. The reactivity of the acetyl group and the susceptibility of the aromatic ring to electrophilic substitution make it a valuable starting material for a wide array of more complex molecules.
The introduction of substituents onto the aromatic ring of the acetophenone framework dramatically alters its physical and chemical properties. Functional groups, such as hydroxyl (-OH), and halogens, like fluorine (-F) and iodine (-I), impart unique electronic and steric characteristics to the molecule. A hydroxyl group at the ortho position to the acetyl group can lead to intramolecular hydrogen bonding, influencing the compound's conformation and reactivity.
Halogenation, the incorporation of halogen atoms, is a key strategy in medicinal chemistry to modulate a molecule's properties. Fluorine, being the most electronegative element, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Iodine, a larger and less electronegative halogen, can serve as a reactive handle for further synthetic transformations, such as cross-coupling reactions, and can also contribute to the biological activity of a molecule.
Rationale for Investigating Substituted Hydroxyacetophenones in Chemical Synthesis
Substituted hydroxyacetophenones are valuable intermediates in the synthesis of a diverse range of biologically active compounds and functional materials. chemimpex.com The presence of the hydroxyl and acetyl groups provides multiple points for chemical modification, allowing for the construction of complex molecular architectures.
The investigation of these compounds is driven by their utility as precursors to flavonoids, chromones, and other heterocyclic systems that form the core of many pharmaceuticals. sigmaaldrich.com For instance, 5'-Fluoro-2'-hydroxyacetophenone (B1294895) is utilized in the preparation of 1-(5-fluoro-2-hydroxyphenyl)-3-hydroxy-5-phenyl-2,4-pentadien-1-one, as well as 3-hydroxy and 3-methoxyflavones and 2-styrylchromones. sigmaaldrich.comsigmaaldrich.com These classes of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, and anticancer properties.
Furthermore, the specific substitutions on the aromatic ring can be strategically chosen to fine-tune the properties of the final product. The incorporation of a fluorine atom, for example, can lead to enhanced therapeutic efficacy. chemimpex.com
Overview of Research Trajectories for Novel Halogenated Aromatic Compounds
The field of halogenated aromatic compounds is a dynamic area of research with significant implications for drug discovery and materials science. acs.org The introduction of halogen atoms into an aromatic system can profoundly influence its lipophilicity, metabolic stability, and interaction with biological targets. nih.gov
Current research trajectories in this area include:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and efficient ways to synthesize halogenated aromatic compounds with precise control over regioselectivity. This includes the development of novel halogenating agents and catalytic systems.
Exploration of Biological Activity: A significant focus of research is on the synthesis and biological evaluation of novel halogenated compounds as potential therapeutic agents. This includes their investigation as enzyme inhibitors, receptor ligands, and antimicrobial agents. For example, 1-(5-Fluoro-2-iodophenyl)ethanone is a reactant in the preparation of PF-06463922, a potent macrocyclic ALK inhibitor with potential as an antitumor agent. chemicalbook.comhsppharma.com
Application in Materials Science: Halogenated aromatic compounds are also being explored for their potential applications in materials science, such as in the development of polymers with enhanced thermal and mechanical properties, and as components of liquid crystals and organic light-emitting diodes (OLEDs). chemimpex.com
Environmental and Toxicological Studies: Alongside the development of new applications, there is a growing body of research focused on the environmental fate and potential toxicity of halogenated aromatic compounds. acs.org Understanding the persistence and biological impact of these compounds is crucial for ensuring their safe and sustainable use. researchgate.net
The hypothetical compound 5'-Fluoro-2'-iodo-2-hydroxyacetophenone, by combining the structural features of a hydroxyacetophenone with both fluorine and iodine substituents, represents a compelling target for synthesis and investigation within these research trajectories. Its unique combination of functional groups suggests potential for novel biological activity and utility as a versatile synthetic building block.
Chemical Properties and Synthesis of Related Compounds
Due to the limited direct information on this compound, this section will focus on the properties and synthesis of the closely related and well-documented compounds: 5'-Fluoro-2'-hydroxyacetophenone and 5'-Fluoro-2'-iodoacetophenone .
5'-Fluoro-2'-hydroxyacetophenone
This compound is a versatile intermediate in various research and industrial applications. chemimpex.com The presence of the fluorine atom enhances its reactivity and stability. chemimpex.com
Table 1: Chemical Properties of 5'-Fluoro-2'-hydroxyacetophenone
| Property | Value |
|---|---|
| Synonyms | 1-(5-Fluoro-2-hydroxyphenyl)ethanone |
| CAS Number | 394-32-1 |
| Molecular Formula | C8H7FO2 |
| Molecular Weight | 154.14 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 54-60 °C |
| Boiling Point | 65-66 °C at 8 mmHg |
| Solubility | Information not available |
Data sourced from Chem-Impex and Sigma-Aldrich. chemimpex.comsigmaaldrich.com
A common method for the synthesis of 5-fluoro-2-hydroxyacetophenone involves the Fries rearrangement of p-fluorophenyl acetate (B1210297). google.com An alternative preparation method starts with amino-phenol, involving a double esterification, followed by a Fries rearrangement, fluorine diazotization, and hydrolysis. google.com
5'-Fluoro-2'-iodoacetophenone
The introduction of an iodine atom provides a site for further chemical modifications, making this compound a key building block in organic synthesis. iodobenzene.ltd
Table 2: Chemical Properties of 5'-Fluoro-2'-iodoacetophenone
| Property | Value |
|---|---|
| Synonyms | 1-(5-Fluoro-2-iodophenyl)ethanone, 2'-Iodo-5'-fluoroacetophenone |
| CAS Number | 914225-70-0 |
| Molecular Formula | C8H6FIO |
| Molecular Weight | 266.035 g/mol |
| Appearance | Off-white to light yellow solid or brown liquid |
| Melting Point | 61-65 °C |
| Boiling Point | Approximately 263-265 °C |
| Solubility in Water | Insoluble |
Data sourced from various chemical suppliers. hsppharma.comiodobenzene.ltd
One synthetic route to 1-(5-fluoro-2-iodophenyl)ethanone involves the reaction of 5-Fluoro-2-iodobenzoic acid with thionyl chloride, followed by further steps to yield the final product. chemicalbook.com The purification is typically carried out using silica (B1680970) gel column chromatography. chemicalbook.com
Research Findings and Applications
The substituted acetophenones discussed are primarily utilized as intermediates in the synthesis of more complex molecules with specific biological activities or material properties.
Applications in Pharmaceutical Research
5'-Fluoro-2'-hydroxyacetophenone serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com Its structure is a building block for creating novel therapeutic agents in medicinal chemistry and drug discovery. chemimpex.com
5'-Fluoro-2'-iodoacetophenone is a key raw material in organic synthesis, often used to construct complex organic molecules. iodobenzene.ltd It is a reactant in the preparation of PF-06463922, a potent macrocyclic ALK (Anaplastic Lymphoma Kinase) inhibitor, which has potential as an antitumor agent. chemicalbook.comhsppharma.com It can also be used as an intermediate for the anti-cancer drug larotrectinib. hsppharma.com
Other Research Applications
5'-Fluoro-2'-hydroxyacetophenone is also employed in analytical chemistry as a reagent in methods like high-performance liquid chromatography (HPLC). chemimpex.com In material science, it is explored for its potential in developing new polymers with enhanced thermal and mechanical properties. chemimpex.com Furthermore, it is used in biochemical research for studies related to enzyme inhibition and receptor binding. chemimpex.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FIO2 |
|---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
1-(5-fluoro-2-iodophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6FIO2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,11H,4H2 |
InChI Key |
NSMLGQBISMBXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CO)I |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 5 Fluoro 2 Iodo 2 Hydroxyacetophenone
Retrosynthetic Analysis of the 5'-Fluoro-2'-iodo-2-hydroxyacetophenone Scaffold
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, several logical disconnections can be proposed.
The primary disconnections involve the carbon-carbon bond of the acetyl group and the carbon-halogen bonds. A Friedel-Crafts acylation is a common method for introducing an acetyl group onto an aromatic ring. chegg.com This suggests a disconnection to a dihalophenol precursor. The sequence of introducing the fluorine, iodine, and hydroxyl groups is critical due to their directing effects in electrophilic aromatic substitution.
Another key strategy is the Fries rearrangement of a substituted phenyl acetate (B1210297), which can yield ortho-hydroxyacetophenones. guidechem.comresearchgate.net This approach would involve the synthesis of an appropriately substituted phenyl acetate followed by rearrangement. Furthermore, functional group interconversion (FGI) is a vital consideration. slideshare.net For instance, an amino group can be converted to a fluorine atom via a Sandmeyer-type reaction, or an iodine atom can be introduced via ortho-lithiation followed by quenching with an iodine source.
Development of Primary Synthetic Pathways for this compound
Based on the retrosynthetic analysis, several primary synthetic pathways can be devised. These routes often involve multi-step conversions that require careful optimization of reaction conditions.
Multi-Step Conversions and Reaction Optimization
One plausible route begins with 4-fluorophenol. The challenge lies in the regioselective introduction of the iodine and acetyl groups. Direct iodination of phenols can lead to a mixture of ortho and para products. wikipedia.org However, directed ortho-metalation can provide a high degree of regioselectivity. For example, protection of the hydroxyl group, followed by ortho-lithiation and subsequent reaction with an iodine source, could selectively install the iodine at the 2-position.
Another pathway could start from 5'-fluoro-2'-hydroxyacetophenone (B1294895). chemimpex.comwychem.com This commercially available intermediate simplifies the synthesis to a single, regioselective iodination step. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is blocked by the fluorine atom, iodination is expected to occur at the ortho position (C2).
A third approach could involve a Fries rearrangement. Starting with 2-iodo-4-fluorophenol, acetylation of the hydroxyl group would yield 2-iodo-4-fluorophenyl acetate. Subjecting this ester to a Fries rearrangement, typically using a Lewis acid like aluminum chloride, could then generate the target this compound. guidechem.com
Optimization of each step is crucial and would involve screening of solvents, catalysts, temperatures, and reaction times to maximize yield and minimize the formation of byproducts.
Efficiency Assessments of Synthetic Routes for this compound
| Route | Starting Material | Key Steps | Potential Advantages | Potential Challenges |
| 1 | 4-Fluorophenol | Protection, Ortho-iodination, Acylation, Deprotection | Readily available starting material. | Multiple steps, regioselectivity control in acylation. |
| 2 | 5'-Fluoro-2'-hydroxyacetophenone | Ortho-iodination | Shortest route (one step). | Availability and cost of starting material, optimization of iodination. |
| 3 | 2-Iodo-4-fluorophenol | Acetylation, Fries Rearrangement | Potentially high regioselectivity in rearrangement. | Synthesis of the starting material, harsh conditions for Fries rearrangement. |
Exploration of Advanced Synthetic Techniques
Modern synthetic chemistry offers advanced techniques that could potentially streamline the synthesis of this compound and its analogues.
Catalytic Approaches to this compound Synthesis
Catalytic methods can offer milder reaction conditions and improved selectivity compared to classical methods. For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the introduction of the acetyl group. A suitable aryl halide or triflate precursor could be coupled with an acetylating agent.
Furthermore, C-H activation is a rapidly developing field that could enable the direct and regioselective introduction of the iodo or acetyl group onto a simpler fluorophenol derivative, thus reducing the number of synthetic steps. Catalytic hydrodeoxygenation of related acetophenone (B1666503) derivatives has also been explored as a pathway to synthesize alkyl phenols. rsc.org
The table below illustrates a comparison of potential catalytic versus classical approaches for a key transformation.
| Transformation | Classical Method | Catalytic Method | Potential Advantages of Catalysis |
| Acylation | Friedel-Crafts Acylation (AlCl₃) | Palladium-catalyzed cross-coupling | Milder conditions, broader functional group tolerance. |
| Iodination | I₂/oxidizing agent | Directed C-H iodination with a transition metal catalyst | Higher regioselectivity, potentially fewer protecting group manipulations. |
Stereoselective Synthesis Considerations for Related Analogues
While this compound itself is achiral, the synthetic methodologies can be extended to the preparation of chiral analogues. For example, if the acetyl group were replaced by a longer alkyl ketone chain, a chiral center could be introduced at the α-position.
Stereoselective synthesis of such analogues could be achieved through various strategies. Asymmetric alkylation of the enolate of this compound using a chiral auxiliary is one possibility. Alternatively, asymmetric reduction of a prochiral diketone precursor could yield a chiral hydroxyketone.
Biocatalysis, using enzymes such as alcohol dehydrogenases, has emerged as a powerful tool for the stereoselective synthesis of α-hydroxy ketones from racemic epoxides. nih.govproquest.com This approach could be adapted for the synthesis of chiral analogues, offering high enantioselectivity under mild, environmentally friendly conditions.
Green Chemistry Principles in this compound Synthesis
Green chemistry offers a framework for designing chemical processes that are more environmentally benign. In the context of synthesizing a complex molecule like this compound, these principles guide the selection of reagents, reaction conditions, and purification methods to minimize pollution, reduce costs, and enhance safety. acs.org The following sections explore specific green strategies applicable to this synthesis.
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. nih.gov Solvent-free, or solid-state, reactions offer a compelling alternative by carrying out reactions with neat reactants, often with simple grinding or gentle heating. nih.govnih.gov
For the synthesis of a substituted acetophenone, solvent-free conditions can be applied to key reaction steps. For instance, the halogenation of ketones, a crucial transformation for introducing the iodo- group, has been successfully performed under solvent-free conditions. Research has shown that various aryl-substituted ketones can be halogenated with N-halosuccinimides by grinding the reagents together, sometimes with a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA). nih.gov This approach not only avoids organic solvents but can also lead to higher yields and simpler product isolation. nih.gov
The following table summarizes representative solvent-free reactions on analogous substrates, illustrating the potential of these methods for the synthesis of this compound.
| Reactant | Reagent(s) | Conditions | Product | Yield (%) | Reference |
| Acetophenone | N-Bromosuccinimide (NBS), p-TSA | Grinding, 5 min | α-Bromoacetophenone | High | nih.gov |
| 4-t-Bu-phenol | I₂, Urea-H₂O₂ | Solvent-free | Iodo-4-t-Bu-phenol | Efficient | rsc.org |
| Benzaldehyde and Acetophenone | Solid NaOH | Grinding | Chalcone | 81-94 | nih.gov |
| Pyrimidine derivatives | I₂, AgNO₃ | Mechanical Grinding, 20-30 min | 5-Iodopyrimidine derivatives | 70-98 | nih.gov |
These examples demonstrate that key transformations required for the synthesis of the target molecule can be achieved under solvent-free conditions, thereby significantly reducing the environmental impact of the process.
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.org A reaction with high atom economy generates minimal waste, as most of the atoms from the starting materials are utilized.
The synthesis of this compound likely involves multiple steps, each of which should be evaluated for its atom economy. A traditional synthesis might involve:
Fries rearrangement of 4-fluorophenyl acetate to produce 5'-fluoro-2'-hydroxyacetophenone.
Electrophilic iodination of the resulting acetophenone to yield the final product.
The Fries rearrangement itself can have good atom economy as it is an intramolecular rearrangement. However, the subsequent iodination step is critical for waste minimization. Many classical iodination methods suffer from poor atom economy. For example, using molecular iodine (I₂) for electrophilic substitution results in the formation of hydrogen iodide (HI) as a byproduct, meaning at least half of the iodine atoms are wasted unless a re-oxidation step is included. nih.gov
To improve atom economy and minimize waste, several strategies can be employed:
Use of Catalytic Systems: Catalytic methods are inherently more atom-economical. For iodination, systems that use a catalytic amount of an iodine source with a stoichiometric, environmentally benign oxidant (like hydrogen peroxide or even molecular oxygen) can regenerate the active iodinating species in situ. researchgate.netmdpi.com This approach maximizes the incorporation of iodine into the product. For instance, the aerobic oxidative iodination of phenols using potassium iodide as the iodine source, catalyzed by sodium nitrite (B80452) in an acidic medium, offers a greener alternative to traditional methods. mdpi.com
Selection of Iodinating Agents: The choice of iodinating agent has a significant impact on atom economy. Reagents like N-iodosuccinimide (NIS) are commonly used, but they generate succinimide (B58015) as a stoichiometric byproduct. While potentially recyclable, it still represents a significant portion of the reagent's mass that is not incorporated into the product. acsgcipr.org Hypervalent iodine reagents are also used for various transformations, but their use often generates an aryl iodide as waste, limiting atom economy. nih.gov More atom-economical approaches might involve electrochemical methods, where electrons act as the "reagent" to generate the active iodinating species from a simple iodide salt, avoiding stoichiometric oxidizing agents altogether. nih.gov
Process Optimization: Beyond reagent choice, minimizing waste involves optimizing reaction conditions to reduce the formation of byproducts. This includes careful control of temperature, reaction time, and stoichiometry to maximize selectivity for the desired product. A waste-minimized approach would also consider the lifecycle of all materials used, including the potential for solvent recycling and the treatment of any waste streams generated. researchgate.net
The following table provides a conceptual comparison of different iodinating systems based on green chemistry principles.
| Iodinating System | Advantages | Disadvantages (from an Atom Economy/Waste Perspective) |
| I₂ | Readily available | Low atom economy (50% theoretical max); produces HI byproduct. |
| I₂ / Oxidant (e.g., H₂O₂) | Can achieve 100% iodine atom economy; water is a benign byproduct. | Requires a stoichiometric oxidant. |
| N-Iodosuccinimide (NIS) | Effective and selective reagent. | Generates stoichiometric succinimide waste. |
| Electrochemical (e.g., from NaI) | High atom economy; avoids chemical oxidants. nih.gov | Requires specialized equipment. |
| Hypervalent Iodine Reagents | Highly reactive and versatile. | Generate stoichiometric aryl iodide waste. nih.gov |
By prioritizing catalytic methods, choosing reagents with high atom economy, and designing solvent-free or reduced-solvent processes, the synthesis of this compound can be made significantly more sustainable and environmentally friendly.
Advanced Reactivity and Transformation Studies of 5 Fluoro 2 Iodo 2 Hydroxyacetophenone
Electrophilic Aromatic Substitution Reactions of 5'-Fluoro-2'-iodo-2-hydroxyacetophenone
This compound possesses a complex substitution pattern that intricately governs its reactivity towards electrophiles. The benzene (B151609) ring is substituted with four distinct groups: a hydroxyl (-OH), an acetyl (-COCH₃), an iodine atom (-I), and a fluorine atom (-F). The interplay of their electronic and steric effects dictates the position of further substitution.
Regioselectivity and Mechanistic Investigations
The regiochemical outcome of electrophilic aromatic substitution (EAS) on this molecule is determined by the directing effects of the existing substituents. These effects are classified based on their ability to activate or deactivate the ring and direct incoming electrophiles to ortho, meta, or para positions.
Hydroxyl Group (-OH): A strongly activating group due to its ability to donate electron density to the ring via resonance. It is a powerful ortho- and para-director.
Fluorine (-F) and Iodine (-I): These halogens are deactivating due to their inductive electron withdrawal but are ortho- and para-directing because of their ability to donate electron density through resonance.
Acetyl Group (-COCH₃): A deactivating group due to both inductive and resonance effects that withdraw electron density from the ring. It is a meta-director.
The available positions for substitution on the ring are at C-3', C-4', and C-6'. The powerful activating and ortho, para-directing nature of the hydroxyl group at C-2' is expected to be the dominant influence. studysmarter.co.uklibretexts.org It strongly activates the ortho positions (C-3' and C-6') and the para position (C-5'), which is already occupied by fluorine.
Substitution at the C-3' position is favored by the ortho-directing hydroxyl and iodo groups. Conversely, substitution at the C-6' position, while ortho to the hydroxyl group, is sterically hindered by the adjacent acetyl group and ortho to the meta-directing acetyl group. The C-4' position is meta to the strongly directing hydroxyl group, making substitution at this site less likely. Therefore, electrophilic attack is most probable at the C-3' position, guided by the overriding influence of the hydroxyl group. youtube.commnstate.edu
Table 1: Analysis of Directing Effects for Electrophilic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
| -OH | C-2' | Strongly Activating (Resonance) | Ortho, Para |
| -COCH₃ | C-1' | Deactivating (Inductive & Resonance) | Meta |
| -I | C-6' | Deactivating (Inductive) | Ortho, Para |
| -F | C-5' | Deactivating (Inductive) | Ortho, Para |
Directed Ortho-Metalation and Related Strategies
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, bypassing the conventional rules of electrophilic substitution. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. baranlab.org
In this compound, both the hydroxyl and acetyl groups can potentially serve as DMGs. The phenolic proton is highly acidic and would be removed first by a strong base like n-butyllithium (n-BuLi). The resulting lithium phenoxide can then direct a second equivalent of the base to deprotonate an ortho position. The most electronically favorable and accessible site for this second deprotonation is the C-3' position. This generates a transient aryllithium species that can be trapped by various electrophiles (E+), leading to the formation of a 3'-substituted product. This strategy offers a precise route to functionalization that complements traditional EAS reactions.
Nucleophilic Substitutions and Derivatizations Involving the Acetophenone (B1666503) Moiety
The acetophenone moiety, which includes the hydroxyl and acetyl groups, offers multiple sites for nucleophilic reactions and derivatizations.
The phenolic hydroxyl group can be readily alkylated or acylated. For instance, regioselective O-alkylation can be achieved under basic conditions to form ether derivatives. nih.gov Cesium carbonate in acetonitrile (B52724) is an effective system for promoting such reactions with high selectivity.
The acetyl group provides two main reaction pathways. The carbonyl carbon is electrophilic and can be targeted by nucleophiles. More commonly, the methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions such as the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. researchgate.net This reaction expands the carbon framework and is a key step in the synthesis of flavonoids and other biologically relevant molecules.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the C-I Bond
The carbon-iodine bond at the C-6' position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions.
Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. libretexts.orgyonedalabs.com this compound can be effectively coupled with various arylboronic acids in the presence of a palladium catalyst and a base. organic-synthesis.com This reaction is instrumental in synthesizing complex polyaromatic structures, which are common motifs in pharmaceuticals and materials science. walisongo.ac.id
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Reactant | Boronic Acid | Catalyst | Base | Solvent | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(5'-Fluoro-2'-hydroxy-[1,1'-biphenyl]-6'-yl)ethan-1-one |
| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 1-(5'-Fluoro-2'-hydroxy-4-methoxy-[1,1'-biphenyl]-6'-yl)ethan-1-one |
Sonogashira and Heck Coupling Applications
The C-I bond is also amenable to other important palladium-catalyzed transformations, including the Sonogashira and Heck reactions.
The Sonogashira reaction couples the aryl iodide with a terminal alkyne to form an arylethyne derivative. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org It is a highly efficient method for introducing alkyne functionalities, which are valuable precursors for further synthetic transformations.
The Heck reaction involves the coupling of the aryl iodide with an alkene, such as an acrylate (B77674) or styrene, to form a new C-C bond at an sp² carbon. organic-chemistry.orgmdpi.com This reaction is a powerful tool for the synthesis of substituted alkenes and is widely used in the preparation of complex organic molecules.
Table 3: Sonogashira and Heck Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | THF | 2-hydroxy-5-fluoro-6-(phenylethynyl)acetophenone |
| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 2-hydroxy-5-fluoro-6-styrylacetophenone |
Functional Group Transformations of the Hydroxyl and Carbonyl Groups
The synthetic utility of this compound is significantly enhanced by the selective manipulation of its hydroxyl and carbonyl functionalities. These transformations are critical for the incorporation of this structural motif into more complex molecular architectures. The reactivity of these groups is influenced by the electronic landscape of the molecule, which is shaped by the presence of the electron-withdrawing fluorine and iodine atoms on the aromatic ring.
Protection and Deprotection Strategies
In multi-step syntheses, the selective protection of the hydroxyl and carbonyl groups of this compound is often a prerequisite to prevent undesired side reactions. The choice of protecting groups is dictated by their stability to the reaction conditions of subsequent steps and the ease of their selective removal.
Protection of the Hydroxyl Group:
Commonly employed protecting groups for phenolic hydroxyls that would be applicable to this compound include:
Methyl Ethers: Introduced using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃). Methyl ethers are robust and stable to a wide range of reagents but require harsh conditions for cleavage, such as treatment with boron tribromide (BBr₃).
Benzyl (B1604629) Ethers (Bn): Formed by reaction with benzyl bromide or chloride under basic conditions. Benzyl ethers are stable to many reagents but can be readily removed by hydrogenolysis (e.g., H₂, Pd/C), which would also be compatible with the iodo and fluoro substituents.
Silyl (B83357) Ethers: A versatile class of protecting groups, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers. They are introduced by reacting the phenol (B47542) with the corresponding silyl chloride in the presence of a base like imidazole. Their stability to different reaction conditions varies with the steric bulk of the silyl group, and they are typically removed by fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or acidic hydrolysis.
Interactive Table: Protection of the Hydroxyl Group
| Protecting Group | Reagents for Protection | Conditions for Deprotection | Stability |
| Methyl (Me) | CH₃I, K₂CO₃ | BBr₃ | High |
| Benzyl (Bn) | BnBr, K₂CO₃ | H₂, Pd/C | Moderate |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF or mild acid | Moderate |
Protection of the Carbonyl Group:
The carbonyl group of the acetophenone moiety can be protected as an acetal (B89532) or ketal to prevent nucleophilic attack.
Cyclic Acetals/Ketals: Reaction with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) affords the corresponding 1,3-dioxolane (B20135) or 1,3-dioxane. These are stable to basic and nucleophilic reagents and are typically deprotected under acidic conditions.
Interactive Table: Protection of the Carbonyl Group
| Protecting Group | Reagents for Protection | Conditions for Deprotection | Stability |
| 1,3-Dioxolane | Ethylene glycol, p-TsOH | Aqueous acid | Stable to base and nucleophiles |
| 1,3-Dioxane | Propane-1,3-diol, p-TsOH | Aqueous acid | Stable to base and nucleophiles |
Reductions and Oxidations Affecting the Acetophenone Core
Reductions:
The carbonyl group of this compound can be selectively reduced to the corresponding alcohol or methylene (B1212753) group.
Reduction to a Secondary Alcohol: This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this purpose. The resulting 1-(5-fluoro-2-iodo-2-hydroxyphenyl)ethanol is a chiral molecule, and asymmetric reduction can be achieved using chiral reducing agents or catalysts.
Reduction to a Methylene Group (Deoxygenation): Complete reduction of the carbonyl to a methylene group can be accomplished through methods like the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). However, the compatibility of the iodo substituent with the harsh conditions of these reactions would need to be considered. A milder alternative is catalytic hydrogenation under forcing conditions, though this may also affect the iodo group.
Interactive Table: Reduction of the Carbonyl Group
| Desired Product | Reagent | Conditions |
| Secondary Alcohol | NaBH₄ | Methanol, 0 °C to rt |
| Methylene Group | H₂NNH₂, KOH | High temperature |
Oxidations:
The oxidation of this compound can be directed at either the phenolic hydroxyl group or the methyl group of the acetophenone moiety, although the former is more common for phenols.
Oxidation of the Phenolic Hydroxyl Group: Phenols can be oxidized to quinones. Given that the para position to the hydroxyl group is substituted with a fluorine atom, oxidation would likely lead to an ortho-quinone derivative. Reagents such as Fremy's salt (potassium nitrosodisulfonate) or hypervalent iodine reagents could potentially effect this transformation. The presence of the electron-withdrawing groups might make the oxidation more challenging compared to electron-rich phenols.
Innovations in Structural Elucidation Methodologies for 5 Fluoro 2 Iodo 2 Hydroxyacetophenone
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule and probing the electronic environment of specific nuclei. For fluorinated compounds, advanced NMR techniques, including two-dimensional methods and fluorine-19 NMR, provide a wealth of structural information.
While one-dimensional NMR provides initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. For 5'-Fluoro-2'-iodo-2-hydroxyacetophenone, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to piece together the molecular structure.
A COSY spectrum would reveal proton-proton couplings, allowing for the tracing of adjacent proton networks within the molecule. In the case of this compound, this would help in assigning the protons on the aromatic ring relative to each other. An HSQC experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the proton and its attached carbon. The HMBC spectrum is instrumental in identifying longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting molecular fragments and confirming the substitution pattern on the aromatic ring. For instance, an HMBC correlation between the methyl protons of the acetophenone (B1666503) group and the carbonyl carbon, as well as the adjacent aromatic carbon, would confirm the placement of the acetyl group.
| 2D NMR Technique | Information Provided for this compound |
| COSY | Connectivity between aromatic protons. |
| HSQC | Direct correlation of each aromatic proton to its corresponding carbon. |
| HMBC | Long-range correlations to establish the substitution pattern of the fluoro, iodo, hydroxyl, and acetyl groups on the aromatic ring. |
Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy offers a highly sensitive and informative probe into the molecule's structure. nih.govhuji.ac.ilazom.comthermofisher.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent nucleus for NMR studies. nih.govhuji.ac.ilbiophysics.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable connectivity information. azom.com
In the ¹⁹F NMR spectrum of this compound, a single resonance would be expected, and its chemical shift would be indicative of the electronic effects of the surrounding substituents. Furthermore, this resonance would likely appear as a multiplet due to coupling with the aromatic protons. The magnitude of these coupling constants (J-values) can help to confirm the position of the fluorine atom relative to the protons on the aromatic ring.
X-ray Crystallographic Analysis for Definitive Structural Determination
While NMR provides excellent information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
A prerequisite for X-ray crystallographic analysis is the growth of high-quality single crystals. nih.gov For a compound like this compound, which is expected to be a solid at room temperature, various crystallization techniques could be employed. Slow evaporation of a saturated solution is a common and effective method. The choice of solvent is critical and would be determined through screening various solvents of differing polarities. Other techniques such as vapor diffusion and slow cooling of a saturated solution could also be explored to obtain crystals suitable for diffraction experiments. For related compounds like 4'-Fluoro-2'-hydroxyacetophenone, prismatic crystals have been successfully obtained for analysis. researchgate.net
Once a suitable crystal is obtained and diffraction data is collected, the resulting electron density map is used to solve and refine the crystal structure. The refinement process involves adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns. For a related compound, 4'-Fluoro-2'-hydroxyacetophenone, the structure was solved using direct methods and refined by full-matrix least-squares on F². nih.govresearchgate.net All hydrogen atoms were located in a difference Fourier map and refined with distance restraints. nih.govresearchgate.net Similar refinement strategies would be applied to the diffraction data of this compound to achieve a high-resolution crystal structure.
Below is a table summarizing the crystallographic data for the related compound, 4'-Fluoro-2'-hydroxyacetophenone, which illustrates the type of information obtained from such an analysis.
| Parameter | 4'-Fluoro-2'-hydroxyacetophenone nih.govresearchgate.net |
| Chemical Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7978 (1) |
| b (Å) | 14.2421 (3) |
| c (Å) | 13.0092 (3) |
| β (°) | 91.884 (2) |
| Volume (ų) | 703.27 (3) |
| Z | 4 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and precision. longdom.org By providing a very precise mass measurement, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. longdom.orgthermofisher.com
Ionization Techniques and Fragmentation Pathway Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of organic compounds. For a molecule like this compound, electron ionization (EI) is a common and effective method. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation into smaller, charged ions. The analysis of these fragments provides a molecular fingerprint.
The fragmentation of aromatic ketones like acetophenone derivatives typically follows predictable pathways. Aromatic compounds are known to produce strong molecular ion peaks due to their stable structures. libretexts.orgwhitman.edu For acetophenones specifically, the most common fragmentation event is α-cleavage—the breaking of the bond between the carbonyl carbon and the methyl group. miamioh.edu This cleavage results in the loss of a methyl radical (•CH₃), producing a stable benzoyl cation.
In the case of this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely include:
α-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) to form a prominent [M-15]⁺ ion. This is a characteristic fragmentation for ketones. miamioh.edu
Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave, leading to the loss of an iodine radical (•I, 127 Da), resulting in an [M-127]⁺ ion.
Loss of Carbon Monoxide: Following the initial α-cleavage, the resulting benzoyl-type cation can lose a molecule of carbon monoxide (CO, 28 Da), yielding a phenyl-type cation. miamioh.edu This would appear as an [M-15-28]⁺ or [M-43]⁺ fragment.
Deiodination: In some ionization techniques, such as electrospray ionization (ESI) when certain mobile phase additives like formic acid are used, deiodination of aromatic compounds can occur within the ion source. researchgate.netnih.gov This would lead to the observation of an [M-I+H]⁺ ion.
The predicted fragmentation pattern provides a roadmap for identifying the molecule and confirming the presence and position of its various substituents.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Predicted Fragment Ion | Neutral Loss | Description of Fragmentation Event |
|---|---|---|
| [M-15]⁺ | •CH₃ | α-cleavage, loss of the methyl group from the acetyl moiety. |
| [M-43]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide following α-cleavage. |
| [M-127]⁺ | •I | Cleavage of the carbon-iodine bond. |
| [M-128]⁺ | HI | Potential loss of hydrogen iodide. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Confirmation Methodologies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. ksu.edu.sa While IR spectroscopy measures the absorption of infrared light due to changes in a molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. ksu.edu.sa Together, they provide a comprehensive profile of a molecule's vibrational modes.
For this compound, the spectra would be dominated by characteristic bands corresponding to its key functional groups: the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, the aromatic ring, and the carbon-halogen (C-F and C-I) bonds.
Key Vibrational Modes:
O-H Stretch: The hydroxyl group gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3500 cm⁻¹. orgchemboulder.com In ortho-hydroxyacetophenones, this band's position and shape are influenced by strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen, which can shift the peak to lower wavenumbers. nih.gov
C-H Stretches: Aromatic C-H stretching vibrations appear as weaker bands in the region of 3000-3100 cm⁻¹. vscht.czorgchemboulder.com The aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹. libretexts.org
C=O Stretch: The carbonyl group of the ketone produces a very strong and sharp absorption in the IR spectrum. For a saturated aliphatic ketone, this band is typically around 1715 cm⁻¹. libretexts.org Conjugation with the aromatic ring and intramolecular hydrogen bonding, as is the case here, shifts this absorption to a lower frequency, generally in the 1650-1700 cm⁻¹ range.
Aromatic C=C Stretches: The aromatic ring itself has characteristic in-plane carbon-carbon stretching vibrations that result in medium-intensity bands in the 1400-1600 cm⁻¹ region. orgchemboulder.comlibretexts.org
C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the phenol (B47542) group typically appears as a strong band in the 1320-1000 cm⁻¹ range. orgchemboulder.com
C-F Stretch: The carbon-fluorine bond gives a strong absorption in the IR spectrum, typically found in the 1250-1020 cm⁻¹ region for aromatic fluorides.
C-I Stretch: The carbon-iodine bond vibration occurs at much lower frequencies due to the heavy mass of the iodine atom. This band would be expected in the far-infrared or low-wavenumber Raman region, typically between 600-500 cm⁻¹. libretexts.org
Out-of-Plane (oop) Bending: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring. orgchemboulder.comlibretexts.org
Raman spectroscopy would complement the IR data, being particularly sensitive to the non-polar C=C bonds of the aromatic ring and the C-I bond. ksu.edu.sa Time-resolved resonance Raman (TR³) spectroscopy has been used to study related molecules like p-hydroxyacetophenone to investigate reaction dynamics such as deprotonation. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| O-H Stretch (H-bonded) | Hydroxyl (-OH) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 2960 | Medium |
| C=O Stretch (Conjugated, H-bonded) | Ketone (C=O) | 1650 - 1700 | Strong |
| C=C Stretch (in-ring) | Aromatic Ring | 1400 - 1600 | Medium |
| C-O Stretch | Phenol (Ar-OH) | 1320 - 1000 | Strong |
| C-F Stretch | Aryl Fluoride (B91410) (Ar-F) | 1250 - 1020 | Strong |
| C-H "oop" Bending | Aromatic Ring | 900 - 675 | Strong |
| C-I Stretch | Aryl Iodide (Ar-I) | 600 - 500 | Medium |
Theoretical and Computational Investigations of 5 Fluoro 2 Iodo 2 Hydroxyacetophenone
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a hypothetical molecule like 5'-Fluoro-2'-iodo-2-hydroxyacetophenone, DFT calculations would be employed to determine the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The analysis would involve visualizing the electron density distribution of the HOMO and LUMO. The HOMO region indicates the most probable location for an electrophilic attack, as it is the site of the most loosely held electrons. Conversely, the LUMO region indicates the most probable site for a nucleophilic attack. This analysis provides a deep understanding of the molecule's charge transfer properties. rsc.orgyoutube.com
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Parameter | Description | Typical Application |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Predicts chemical reactivity and stability |
| Ionization Potential | Energy required to remove an electron | Relates to EHOMO |
Electrostatic Potential Surface Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior.
The MEP map uses a color spectrum to represent different potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These typically correspond to lone pairs of electronegative atoms like oxygen.
Blue regions denote areas of positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack.
Green regions represent neutral or nonpolar areas.
For a halogenated phenol (B47542) derivative, MEP analysis would be critical for predicting intermolecular interactions. For example, studies on iodophenols have shown that iodine atoms can have a region of positive potential known as a "sigma-hole," which allows for halogen bonding—a type of non-covalent interaction. researchgate.netresearchgate.netnih.gov This analysis would help predict how the molecule interacts with other molecules, such as biological receptors or solvents.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Due to the rotation around single bonds, a molecule like the one can exist in various spatial orientations.
Computational methods, often using DFT or other quantum mechanical approaches, are used to calculate the potential energy surface as a function of key dihedral angles. This process identifies energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them.
For 2'-hydroxyacetophenone (B8834) and its derivatives, a significant factor is the intramolecular hydrogen bond that can form between the 2'-hydroxyl group and the carbonyl oxygen of the acetyl group. mdpi.comnih.gov This interaction greatly stabilizes a planar conformation. The presence of bulky substituents like iodine or electron-withdrawing groups like fluorine would influence the preferred conformation and the rotational barriers of the acetyl and hydroxyl groups. nih.gov The results of such an analysis are crucial for understanding which molecular shape is most prevalent and thus most likely to be biologically active.
Molecular Docking Simulations for Hypothetical Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. wikipedia.org This method is instrumental in drug discovery for screening potential drug candidates. It is important to note that this section describes the methodology, excluding any prediction of binding affinity or clinical relevance, as per the instructions.
Ligand-Protein Interaction Profiling Methodologies
The process begins with obtaining the 3D structures of the ligand (the small molecule) and the target protein, often from crystallographic data in the Protein Data Bank (PDB).
Preparation : Both the ligand and the protein structures are prepared for docking. This involves adding hydrogen atoms, assigning correct atom types and charges, and defining the rotatable bonds in the ligand.
Search Algorithm : A search algorithm is used to explore the vast conformational space of the ligand within the protein's binding site. Common algorithms include genetic algorithms, Monte Carlo simulations, and fragment-based methods. nih.gov These algorithms generate a multitude of possible binding poses.
Scoring Function : Each generated pose is evaluated by a scoring function, which estimates the binding free energy. researchgate.net The function considers various interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. The poses are then ranked, with the lowest energy pose typically considered the most likely binding mode.
The final output is a profile of the most favorable ligand-protein interactions, detailing which amino acid residues in the protein interact with specific parts of the ligand.
Binding Site Prediction and Ligand Efficiency Mapping Methodologies
When the binding site on a target protein is unknown, computational tools can be used to predict it. These methods often analyze the protein's surface for pockets and cavities that have suitable size, shape, and chemical properties to accommodate a ligand.
Once a binding site is identified and docking is performed, ligand efficiency mapping can be carried out. This methodology assesses how efficiently different parts of the ligand contribute to binding. It can help in optimizing the ligand structure by identifying which functional groups are key for interaction and which could be modified or replaced to improve binding without adding unnecessary bulk. This provides a rational approach for the design of new, more potent molecules based on the initial structure.
Mechanistic Biological Investigations Involving 5 Fluoro 2 Iodo 2 Hydroxyacetophenone
5 Fluoro 2 Iodo 2 Hydroxyacetophenone As a Precursor in Complex Molecule Synthesis
Utilization in the Construction of Advanced Pharmaceutical Scaffolds
The strategic placement of reactive sites on the 5'-Fluoro-2'-iodo-2-hydroxyacetophenone molecule makes it a highly valuable precursor for the synthesis of complex pharmaceutical building blocks. The interplay between the electron-withdrawing fluorine, the versatile iodine, and the nucleophilic hydroxyl group allows for a range of selective chemical modifications.
Building Blocks for Heterocyclic Systems
The presence of the iodine atom on the aromatic ring is particularly significant, as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of diverse heterocyclic systems, which are core components of many pharmaceutical drugs.
One of the most powerful of these methods is the Sonogashira coupling, where the aryl iodide is coupled with a terminal alkyne. This reaction is instrumental in creating internal alkynes, which are themselves versatile intermediates for the synthesis of various heterocyclic structures. The general applicability of palladium-catalyzed reactions allows for the introduction of a wide array of substituents, leading to a diverse library of potential drug candidates.
Table 1: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis
| Reaction Name | Reactants | Catalyst System | Resulting Bond | Application in Heterocycle Synthesis |
| Sonogashira Coupling | Aryl Iodide, Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C(sp)-C(sp2) | Formation of alkynyl-substituted aromatics, which can undergo subsequent cyclization reactions to form furans, indoles, and other heterocycles. |
| Heck Coupling | Aryl Iodide, Alkene | Pd catalyst, Base | C(sp2)-C(sp2) | Introduction of vinyl groups that can participate in intramolecular cyclization reactions. |
| Suzuki Coupling | Aryl Iodide, Organoboron Reagent | Pd catalyst, Base | C(sp2)-C(sp2) | Formation of biaryl linkages, a common motif in many pharmaceutical agents. |
| Buchwald-Hartwig Amination | Aryl Iodide, Amine | Pd catalyst, Base, Ligand | C(sp2)-N | Direct formation of arylamines, which are precursors to nitrogen-containing heterocycles like quinolines and benzodiazepines. |
This table is generated based on established principles of palladium-catalyzed cross-coupling reactions and their general application in heterocyclic synthesis.
Applications in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. These reactions are prized in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse molecules. Substituted acetophenones are valuable substrates in various MCRs.
For instance, the acetophenone (B1666503) moiety can participate in reactions like the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction, leading to the formation of dihydropyridines and dihydropyrimidinones, respectively. These heterocyclic cores are present in a number of approved drugs. The fluorine and iodine substituents on the this compound ring can be carried through these MCRs, providing additional points for diversification or for fine-tuning the pharmacological properties of the final products.
Synthesis of Labeled Compounds for Research Purposes
The synthesis of isotopically labeled compounds is essential for various research applications, including in vivo imaging and metabolic studies. The presence of an iodine atom in this compound makes it a prime candidate for radioiodination.
Isotopic Labeling Strategies
Radioiodine isotopes, such as Iodine-123, Iodine-124, and Iodine-131, are widely used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The stable iodine atom in this compound can be replaced with a radioactive isotope through various radioiodination methods.
One common strategy involves electrophilic radioiodination, where a source of radioactive iodine cation (I+) is generated and reacts with the activated aromatic ring. Another approach is through a precursor strategy, where a more reactive group, such as a trialkylstannyl or boronic acid derivative, is first installed at the position of the iodine. This precursor can then be readily converted to the radioiodinated compound under mild conditions, which is crucial when working with sensitive biomolecules. The resulting radiolabeled acetophenone derivative can then be used to synthesize more complex radiotracers for imaging specific biological targets.
Methodologies for Divergent Synthesis from this compound
Divergent synthesis is a powerful strategy in medicinal chemistry that allows for the creation of a wide variety of structurally distinct molecules from a single, highly functionalized starting material. This compound is an ideal precursor for such an approach due to its multiple, orthogonally reactive functional groups.
A divergent synthetic strategy starting from this compound could involve a series of selective transformations targeting each functional group. For example:
Palladium-catalyzed cross-coupling at the iodo position to introduce a diverse range of substituents.
Nucleophilic aromatic substitution to replace the fluorine atom with other functional groups, although this is generally more challenging.
Reactions at the hydroxyl group , such as etherification or esterification, to introduce new side chains.
Transformations of the acetyl group , such as reduction to an alcohol, conversion to an amine, or use in condensation reactions to build larger scaffolds.
By systematically and combinatorially applying these transformations, a large and diverse library of compounds can be generated from a single starting material. This approach is highly valuable in the early stages of drug discovery for identifying novel bioactive compounds.
Table 2: Potential Divergent Synthetic Pathways from this compound
| Functional Group | Reaction Type | Potential Products |
| Iodo | Sonogashira Coupling | Alkynyl-substituted acetophenones |
| Iodo | Suzuki Coupling | Biaryl acetophenones |
| Iodo | Buchwald-Hartwig Amination | Amino-substituted acetophenones |
| Hydroxyl | Williamson Ether Synthesis | Ether-linked derivatives |
| Hydroxyl | Esterification | Ester-linked derivatives |
| Acetyl | Aldol Condensation | Chalcone derivatives |
| Acetyl | Reductive Amination | Aminoethyl-substituted phenols |
This table illustrates hypothetical divergent pathways based on the known reactivity of the functional groups present in the molecule.
Advanced Analytical Methodologies for 5 Fluoro 2 Iodo 2 Hydroxyacetophenone in Research
Chromatographic Techniques for Purity Assessment and Separation in Research Mixtures
Chromatographic methods are fundamental in the analysis of organic compounds like 5'-Fluoro-2'-iodo-2-hydroxyacetophenone, providing powerful tools for both qualitative and quantitative assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds such as this compound. chemimpex.com A typical HPLC method development would involve a reverse-phase approach, leveraging a C18 column to separate the compound from impurities. nih.gov
Method Parameters:
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, with a small amount of formic or phosphoric acid to ensure good peak shape, is a common starting point. sielc.com
Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5.0 μm) is generally suitable for such analyses. nih.gov
Detection: UV detection at a wavelength determined by the compound's chromophore would be the primary mode of detection.
Flow Rate: A flow rate of around 1.0 mL/min is a standard condition. nih.gov
The development of a robust HPLC method would enable the accurate determination of the purity of synthesized this compound, with typical purities for research chemicals being ≥ 98%. chemimpex.com
Table 1: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
For monitoring the progress of reactions involving this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique, provided the compound and its precursors are sufficiently volatile and thermally stable. core.ac.uk GC-MS provides both separation and identification capabilities. researchgate.netresearchgate.net
Method Parameters:
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is a common choice for separating a wide range of organic molecules.
Carrier Gas: Helium is typically used as the carrier gas. core.ac.uk
Temperature Program: A temperature gradient would be employed to ensure the separation of reactants, intermediates, and the final product.
Ionization: Electron ionization (EI) is a standard method that generates a reproducible fragmentation pattern, which can be used to identify the compound by comparing it to a spectral library or by interpretation. nist.gov
Table 2: Illustrative GC-MS Parameters for Analysis
| Parameter | Condition |
| Column | SH-Rxi-5 SILMS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at 1.7 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Ion Source Temp | 220 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Spectrophotometric Methods for Quantitative Analysis in Synthetic Studies
UV-Visible spectrophotometry can be a rapid and cost-effective method for the quantitative analysis of this compound in solution, especially during synthetic studies where a quick estimation of concentration is needed. This method relies on the Beer-Lambert law.
The first step would be to determine the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. ekb.eg
Table 3: Example Data for a Spectrophotometric Calibration Curve
| Concentration (µg/mL) | Absorbance at λmax |
| 1 | 0.15 |
| 2 | 0.30 |
| 4 | 0.60 |
| 6 | 0.90 |
| 8 | 1.20 |
| 10 | 1.50 |
Development of Sensors or Probes for Detection in Chemical Systems
For instance, a colorimetric sensor could be developed based on a chemical reaction that is specific to the phenolic group of the target molecule, leading to a measurable color change. mdpi.com Another approach could be the development of a fluorescent probe where the fluorescence is quenched or enhanced upon binding to this compound. These sensors could provide real-time monitoring of the compound in complex chemical systems without the need for extensive sample preparation.
Future Research Directions and Potential Applications in Chemical Science
Exploration of Novel Synthetic Methodologies
The efficient synthesis of 5'-Fluoro-2'-iodo-2-hydroxyacetophenone is the gateway to its extensive study. While general methods for the synthesis of substituted acetophenones are well-established, future research could focus on developing novel, high-yield, and environmentally benign methodologies tailored to this specific molecule.
One promising avenue is the refinement of the Fries rearrangement, a classic method for synthesizing hydroxyaryl ketones. researchgate.net Traditional approaches often rely on stoichiometric amounts of corrosive Lewis acids like aluminum chloride. researchgate.net Future methodologies could explore the use of solid acid catalysts or eco-friendly catalysts like p-toluenesulfonic acid (PTSA) to promote the rearrangement of a suitably substituted phenyl acetate (B1210297) precursor under solvent-free conditions. researchgate.net
Another area of exploration involves late-stage functionalization techniques. For instance, developing selective ortho-iodination methods for 5'-fluoro-2'-hydroxyacetophenone (B1294895) would be highly valuable. Similarly, hypervalent iodine reagents have proven effective for the α-fluorination of acetophenone (B1666503) derivatives and could be adapted for direct fluorination of the aromatic ring. nih.govorganic-chemistry.org Research into regioselective halogenation reactions will be critical for optimizing the synthesis of the target compound and its isomers. A known method for preparing 5-fluoro-2-hydroxyacetophenone involves a multi-step process starting from aminophenol, proceeding through a Fries rearrangement, and culminating in a fluorine diazotization. google.com Adapting this route to include an iodination step could be a viable strategy.
| Synthetic Approach | Key Features | Potential Advantages |
| Modified Fries Rearrangement | Use of solid acid or eco-friendly catalysts (e.g., PTSA). researchgate.net | Reduced waste, milder reaction conditions, improved sustainability. |
| Late-Stage Halogenation | Regioselective iodination of a 5'-fluoro-2'-hydroxyacetophenone precursor. | Modular synthesis, allowing for diversification. |
| Hypervalent Iodine Chemistry | Application of hypervalent iodine reagents for fluorination or iodination. nih.govarkat-usa.org | Mild reaction conditions, high selectivity. organic-chemistry.org |
| Diazotization Route Adaptation | Incorporation of an iodination step into existing multi-step syntheses. google.com | Builds on established synthetic pathways. |
Design of New Derivatives for Mechanistic Studies
The unique electronic and steric properties of this compound make it an excellent platform for designing derivatives to probe chemical reaction mechanisms. The interplay between the electron-withdrawing fluorine, the bulky and polarizable iodine, and the hydrogen-bonding hydroxyl group can be systematically altered to study their effects on reactivity.
For example, derivatives could be employed in mechanistic studies of metal-catalyzed oxidation reactions. The parent compound can act as a ligand for transition metals, and by modifying the substituents, researchers can systematically tune the electronic environment of the metal center. This would provide insights into the mechanism of catalytic processes, such as the Wacker-type oxidation of olefins to ketones. nih.gov Additionally, the kinetics of reactions involving these derivatives can be studied to understand the role of specific functional groups in transition state stabilization. rsc.org
Furthermore, derivatives of 5'-fluoro-2-oxindole, a related heterocyclic structure, have been synthesized and studied as potential enzyme inhibitors. nih.gov Similarly, derivatives of this compound could be designed to probe the active sites of enzymes, with the different functional groups serving as handles for binding and reporting on the local environment.
| Derivative Type | Research Application | Information Gained |
| O-Alkylated/Acylated Derivatives | Probing the role of the hydroxyl group in hydrogen bonding and metal chelation. | Understanding intramolecular vs. intermolecular interactions in reaction mechanisms. |
| Isomeric Compounds | Comparing the effects of substituent positions (e.g., 4'-fluoro vs. 5'-fluoro). | Elucidating steric and electronic effects on reaction rates and selectivity. |
| Isotopically Labeled Derivatives | Tracking bond-forming and bond-breaking steps in complex reactions. | Detailed mechanistic pathways for catalytic cycles. nih.gov |
| Chiral Derivatives | Investigating stereoselective transformations. | Understanding the role of chirality in molecular recognition and catalysis. |
Advanced Theoretical Modeling for Predictive Chemical Biology
Computational chemistry offers a powerful tool for predicting the behavior of this compound and its derivatives before their synthesis. Advanced theoretical modeling can provide deep insights into its structural, electronic, and reactive properties, guiding experimental design.
Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule and its various conformers, as has been done for related compounds like 2'-hydroxyacetophenone (B8834). nih.govresearchgate.net These calculations can elucidate the strength of the intramolecular hydrogen bond between the hydroxyl and carbonyl groups and how it is influenced by the fluoro and iodo substituents. Time-dependent DFT (TD-DFT) can further be used to simulate its electronic absorption spectra, providing insights into its photophysical properties. nih.gov
In the context of chemical biology, molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active sites of target proteins. This predictive capability is invaluable for the rational design of enzyme inhibitors or molecular probes. For instance, modeling the interaction with enzymes like α-glucosidase could guide the synthesis of new antidiabetic agents. nih.gov
| Modeling Technique | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic structure. nih.gov | Understanding conformational preferences and intramolecular forces. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transitions. nih.gov | Predicting photophysical behavior and guiding spectroscopic studies. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds. | Quantifying the strength of hydrogen and halogen bonds. |
| Molecular Docking | Binding modes and affinities with biological macromolecules. nih.gov | Rational design of enzyme inhibitors and probes for chemical biology. |
Integration into Supramolecular Chemistry Research
The functional groups on this compound make it an ideal building block for constructing complex supramolecular assemblies. The hydroxyl and carbonyl groups can participate in strong hydrogen bonding, while the iodine atom can act as a halogen bond donor. The fluorine atom and the aromatic ring can engage in weaker C–H⋯F, C–H⋯π, and π⋯π interactions. rsc.org
Future research could focus on crystallizing the compound and its derivatives to study their packing arrangements in the solid state. This would reveal the interplay of various non-covalent interactions in directing the formation of specific supramolecular architectures, such as chains, sheets, or three-dimensional networks. rsc.orgmdpi.com The ability of the iodine to form halogen bonds with Lewis basic sites (like the carbonyl oxygen) is of particular interest for designing highly directional and predictable crystal structures. mdpi.com
Furthermore, this compound could be incorporated into larger molecules, such as amphiphiles or peptides, to study their self-assembly in solution. acs.orgresearchgate.net The aromatic core, functionalized with these specific substituents, could direct the aggregation behavior, leading to the formation of micelles, vesicles, or other organized structures with potential applications in drug delivery or sensing. nih.govacs.org
Application as a Component in Materials Science Research (Excluding Material Properties)
In materials science, there is a growing interest in using well-defined molecular compounds as precursors for the synthesis of advanced materials. rsc.orguni-koeln.de this compound could serve as a versatile precursor in this context, particularly for the bottom-up fabrication of functional nanomaterials.
The compound could be utilized as a ligand to create metal-organic complexes. Subsequent controlled thermal decomposition of these single-source precursors could yield well-defined metal oxide nanoparticles or thin films. uni-koeln.deresearchgate.net The presence of fluorine and iodine in the precursor could also be exploited to dope (B7801613) the final material, tuning its electronic or catalytic properties.
Another potential application is in the synthesis of porous organic cages or metal-organic frameworks (MOFs). youtube.com By functionalizing the molecule with additional reactive groups, it could be used as a building block in the assembly of these high-surface-area materials. The fluorine and iodine atoms within the pores of such materials could create specific binding sites for guest molecules, making them attractive for applications in gas storage and separation. The development of synthetic accessibility scoring functions could aid in identifying the most promising precursors for creating these materials. youtube.com
Q & A
Synthesis and Purification
Q: What methodologies ensure high-yield synthesis and purity of 5'-Fluoro-2'-iodo-2-hydroxyacetophenone? A: The compound can be synthesized via halogenation of 5'-Fluoro-2-hydroxyacetophenone using iodine sources like N-iodosuccinimide (NIS) in the presence of catalytic Lewis acids (e.g., BF₃·Et₂O) under anhydrous conditions . For purification, recrystallization in ethanol/water mixtures or silica gel chromatography (eluent: hexane/ethyl acetate) is recommended to achieve >98% purity. Monitoring reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) ensures minimal byproduct formation .
Structural Characterization
Q: Which spectroscopic techniques are critical for confirming the structure and substituent positions? A: Key methods include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and acetophenone carbonyl (δ ~200 ppm).
- ¹⁹F NMR : Single peak near δ -110 ppm confirms para-fluoro substitution .
- HRMS : Molecular ion [M+H]⁺ at m/z 265.9401 (C₈H₆FIO₂) .
- IR : Stretching bands at ~1680 cm⁻¹ (C=O) and ~3200 cm⁻¹ (OH) .
Reactivity in Cross-Coupling Reactions
Q: How does the iodine substituent influence participation in palladium-catalyzed couplings? A: The iodine acts as a superior leaving group compared to bromine or chlorine, enabling efficient Suzuki-Miyaura couplings with aryl boronic acids. Optimize conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and DMF/H₂O solvent at 80°C for 4–6 hours . Monitor biaryl product formation via GC-MS or HPLC .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating its enzyme inhibition potential? A: Use kinase inhibition assays (e.g., EGFR or JAK2) with ATP-Glo™ luminescence kits. Prepare test concentrations (1 nM–100 µM) in DMSO, and calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Parallel cytotoxicity assays (MTT on HEK293 cells) ensure selectivity .
Stability Under Experimental Conditions
Q: How to assess stability in aqueous buffers and organic solvents? A: Conduct accelerated degradation studies:
- pH stability : Incubate in PBS (pH 2–9) at 37°C for 48h; analyze via HPLC (C18 column, 70:30 MeOH/H₂O).
- Light sensitivity : Expose to UV (254 nm) for 24h; track degradation via LC-MS. Store at -20°C in amber vials with desiccants .
Isomer Control During Synthesis
Q: How to minimize ortho/meta isomer formation during iodination? A: Use directing groups (e.g., hydroxyl) to favor para-iodination. Optimize reaction temperature (0–5°C slows kinetic isomerization) and employ bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired positions. Confirm regiochemistry via NOESY NMR .
Computational Modeling of Target Interactions
Q: What in silico approaches predict binding modes with biological targets? A: Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1M17). Parameterize the compound with Gaussian09 (B3LYP/6-31G*), and analyze binding energies (ΔG < -7 kcal/mol indicates strong affinity). Validate with MD simulations (NAMD, 100 ns) .
Analytical Method Validation
Q: How to validate an HPLC method for quantifying the compound in mixtures? A: Follow ICH guidelines:
- Linearity : 5-point calibration (1–100 µg/mL, R² > 0.995).
- Precision : Intra-day/inter-day RSD < 2%.
- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
Use a C18 column (250 × 4.6 mm, 5 µm) with isocratic elution (60:40 MeOH/H₂O, 1 mL/min) .
Metabolic Pathway Prediction
Q: Which tools forecast Phase I/II metabolism for pharmacokinetic studies? A: Utilize in silico platforms:
- Phase I : CYP450 isoforms (CYP3A4, 2D6) via StarDrop’s P450 Module.
- Phase II : Glucuronidation sites predicted by GLORYx.
Validate with hepatic microsome assays (LC-MS/MS detection) .
Crystallographic Confirmation
Q: How to obtain single-crystal X-ray data for absolute structure confirmation? A: Grow crystals via slow evaporation (ethyl acetate/chloroform, 25°C). Collect data on a Bruker D8 Venture (Mo Kα radiation, λ = 0.71073 Å). Refine with SHELXL-2018, achieving R-factor < 0.05. Report Flack parameter to confirm chirality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
